molecular formula C18H28N2O2 B167652 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol CAS No. 1753-68-0

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

Cat. No. B167652
CAS RN: 1753-68-0
M. Wt: 304.4 g/mol
InChI Key: NGSODXNPVIELMQ-UHFFFAOYSA-N
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Description

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol, commonly known as 2,5-BPMB, is an organic compound that is widely used in scientific research. It is a highly versatile compound that has a wide range of applications in the laboratory. The molecular formula of this compound is C18H28N2O2 .


Synthesis Analysis

The compound is a product of a Mannich reaction involving hydroquinone, formaldehyde, and piperidine . This reaction is a type of amino alkylation reaction which involves the condensation of an amine, an aldehyde (or ketone), and a carbonyl compound .


Molecular Structure Analysis

The molecule of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol occupies a special position on an inversion centre . The structure is stabilized by an intramolecular O—H…N hydrogen bond linking the phenol OH group and a piperidyl N atom .


Chemical Reactions Analysis

The compound is synthesized through a Mannich reaction, which is a type of amino alkylation reaction . The reaction involves the condensation of an amine, an aldehyde (or ketone), and a carbonyl compound .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 304.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are 304.215078140 g/mol . The topological polar surface area of the compound is 46.9 Ų .

Scientific Research Applications

Antimicrobial Activity

A novel compound similar to 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol, namely 4̄,4̄̄ - (4, 5, 6, 7-Tetrahydro- [1, 2, 3 -] selenadiazolo [4, 5 e] pyridine-4, 6-Diyl) bis (benzene-1, 3-Diol), has been synthesized and demonstrated potent antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. It also exhibited significant antifungal effects against species like Candida albicans, highlighting its potential as a safe and effective antimicrobial agent (Neamah, Khudair, & Al-Jadaan, 2019).

Electropolymerization for Conducting Polymers

The research into derivatized bis(pyrrol-2-yl) arylenes, including 1,4-bis(pyrrol-2-yl)benzene, has shown promising results in the field of conducting polymers. These polymers, formed via electropolymerization, exhibit low oxidation potentials and high stability in their conducting form. This makes them suitable for applications in electronic devices and materials science (Sotzing et al., 1996).

Fluorescence Polymer Sensors

Polymers synthesized from compounds like 2-hydroxy-3-(piperidin-1-ylmethyl) benzaldehyde have been used to create fluorescence polymer sensors. These sensors have shown the ability to detect α-hydroxyl carboxylic acids with significant fluorescence enhancement, indicating their potential in chemical sensing and diagnostic applications (Song et al., 2012).

Coordination Polymers and Metal-Organic Frameworks

Research has focused on creating coordination polymers and metal-organic frameworks using ligands similar to 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol. These structures have potential applications in catalysis, gas storage, and separation processes due to their unique structural and chemical properties (Oh, Stern, & Mirkin, 2005).

Pharmaceutical Applications

A related compound, 1-Acryloyl-3,5-bis(2,4-dichlorobenzylidene)piperidin-4-one, exhibits potential pharmaceutical applications. Its structure suggests the possibility of interactions with biological molecules, which could be relevant in drug design and development (Basiri et al., 2011).

Safety And Hazards

When handling 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol, one should avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name

2,5-bis(piperidin-1-ylmethyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c21-17-12-16(14-20-9-5-2-6-10-20)18(22)11-15(17)13-19-7-3-1-4-8-19/h11-12,21-22H,1-10,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSODXNPVIELMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=C(C=C2O)CN3CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279682
Record name 2,5-Bis-piperidin-1-ylmethyl-benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

CAS RN

1753-68-0
Record name NSC13714
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Bis-piperidin-1-ylmethyl-benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Sivanadanam, R Murugan, H Khan… - Journal of The …, 2022 - iopscience.iop.org
2, 5-bis ((dimethylamino) methyl) benzene-1, 4-diol (H 2 QDMA), a redox-active molecule and its derivatives are synthesised by a one-step chemical method using Mannich reaction …
Number of citations: 3 iopscience.iop.org

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